molecular formula C15H14BrNO5S B500584 2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid CAS No. 327072-95-7

2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid

Katalognummer B500584
CAS-Nummer: 327072-95-7
Molekulargewicht: 400.2g/mol
InChI-Schlüssel: BRJNFERKOINKQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid” is a chemical compound with the CAS Number: 327072-95-7 . It has a molecular weight of 400.25 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-{[(5-bromo-2-ethoxyphenyl)sulfonyl]amino}benzoic acid . The InChI code is 1S/C15H14BrNO5S/c1-2-22-13-8-7-10 (16)9-14 (13)23 (20,21)17-12-6-4-3-5-11 (12)15 (18)19/h3-9,17H,2H2,1H3, (H,18,19) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 400.24 . It is typically stored at room temperature and is available in powder form .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

A significant application of derivatives similar to 2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid is found in the development of new photosensitizers for photodynamic therapy (PDT). For example, a study introduced novel zinc phthalocyanine complexes substituted with benzenesulfonamide derivative groups, highlighting their excellent properties for PDT. These complexes exhibit good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent candidates for cancer treatment in PDT due to their Type II mechanism effectiveness (Pişkin, Canpolat, & Öztürk, 2020).

Industrial Synthesis and Process Scale-Up

Another critical application is in the synthesis of key intermediates for manufacturing therapeutic agents. A study describes an efficient and scalable industrial process for synthesizing 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a crucial intermediate in producing SGLT2 inhibitors for diabetes therapy. This method demonstrates significant cost reduction and scalability, indicating the potential for similar approaches in synthesizing related compounds (Zhang et al., 2022).

Molecular Structure Analysis

Derivatives of benzoic acid, including those with bromo substitutions, have been subject to detailed crystallographic studies. Research into the crystal structure of benzoic acid derivatives using X-ray powder diffraction sheds light on their molecular geometry, intermolecular interactions, and potential for forming supramolecular frameworks. These studies provide insights into designing new molecules with desired physical and chemical properties (Pramanik, Dey, & Mukherjee, 2019).

Antibacterial Activity

Compounds synthesized from benzoic acid derivatives, including vanillic acid hybrid derivatives, have been investigated for their antibacterial activity. This research suggests the potential of these compounds to serve as chemotherapeutic agents, indicating an avenue for developing new drug candidates with effective antibacterial properties (Satpute, Gangan, & Shastri, 2019).

Synthesis of Advanced Materials

Furthermore, studies have explored the synthesis and structure of complex bismuth compounds with bromo and methoxyphenyl groups, providing insights into novel material synthesis. Such research contributes to advancing materials science, particularly in developing new catalysts, sensors, and other functional materials (Sharutin & Sharutina, 2016).

Wirkmechanismus

While the specific mechanism of action for “2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid” is not available, sulfonamide drugs, which have a similar structure, are known to inhibit the synthesis of folic acid in bacteria, which is essential for the production of DNA .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name

2-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO5S/c1-2-22-13-8-7-10(16)9-14(13)23(20,21)17-12-6-4-3-5-11(12)15(18)19/h3-9,17H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJNFERKOINKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.